Dicyclopentyl 3-oxobutan-2-yl phosphate

Description

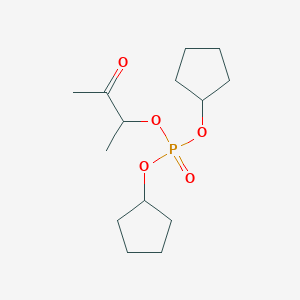

Dicyclopentyl 3-oxobutan-2-yl phosphate is an organophosphate compound characterized by a central phosphorus atom bonded to two cyclopentyl groups and a 3-oxobutan-2-yl moiety. The 3-oxobutan-2-yl group introduces a ketone functionality, which may enhance reactivity and biological interactions through hydrogen bonding or electrophilic interactions. For instance, compounds with the 3-oxobutan-2-yl group, such as those isolated from endophytic fungi, exhibit anti-inflammatory and antimicrobial activities . Phosphorus-containing esters like dicyclopentyl methylphosphonate (CAS RN 22583-27-3) share structural similarities, differing primarily in substituent groups, which influence solubility, stability, and biological activity .

Properties

CAS No. |

61997-66-8 |

|---|---|

Molecular Formula |

C14H25O5P |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

dicyclopentyl 3-oxobutan-2-yl phosphate |

InChI |

InChI=1S/C14H25O5P/c1-11(15)12(2)17-20(16,18-13-7-3-4-8-13)19-14-9-5-6-10-14/h12-14H,3-10H2,1-2H3 |

InChI Key |

QMMILXQWGVEZIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OP(=O)(OC1CCCC1)OC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopentyl 3-oxobutan-2-yl phosphate typically involves the esterification of 3-oxobutan-2-yl phosphate with dicyclopentanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Dicyclopentyl 3-oxobutan-2-yl phosphate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of dicyclopentyl 3-oxobutan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The 3-oxobutan-2-yl group distinguishes the target compound from simpler phosphonates like dicyclopentyl methylphosphonate, introducing a reactive ketone.

- Compared to natural products (e.g., pyranones or benzoates), the phosphate ester backbone may confer greater stability but reduced bioavailability due to higher polarity.

Physicochemical Properties

Phosphorus-containing compounds exhibit variable solubility and stability based on substituents:

- Dicyclopentyl methylphosphonate : Lipophilic due to cyclopentyl groups; hydrolytically stable due to the phosphonate ester bond .

- Dibutyl methylphosphonate : Moderately lipophilic; used as a solvent or plasticizer .

- 3-Oxobutan-2-yl-containing natural products : Polar ketone groups enhance water solubility, facilitating interactions in biological systems .

The target compound’s cyclopentyl groups likely increase lipophilicity, while the phosphate ester and ketone may balance this with moderate polarity.

Anti-Inflammatory Activity

Compounds with the 3-oxobutan-2-yl group, such as xylarenones and isochromanones, inhibit nitric oxide (NO) production in macrophages (IC₅₀ values: 10–50 μM) . The ketone group may modulate inflammatory pathways by interacting with proteins like RhoGDI2 or 14-3-3 .

Antimicrobial Activity

2-Hydroxymethyl-5-(3-oxobutan-2-yl)aminopyran-4(4H)-one from A. flavus shows activity against S. aureus and MRSA (MIC: 8–32 μg/mL) . The phosphate ester in the target compound might exhibit similar activity but with altered pharmacokinetics due to its phosphorus backbone.

Enzymatic Interactions

Ketoreductases catalyze stereoselective reductions of 3-oxobutan-2-yl-containing substrates (e.g., 2-(3-oxobutan-2-yl)benzonitriles), yielding chiral alcohols . The target compound’s phosphate group could influence enzyme binding compared to simpler esters or nitriles.

Research Findings and Gaps

- Anti-inflammatory Potential: The 3-oxobutan-2-yl group’s role in NO inhibition is well-documented , but its combination with a phosphate ester remains unexplored.

- Stability Challenges : Phosphate esters are prone to hydrolysis; structural modifications (e.g., cyclopentyl groups) may mitigate this .

- Synthetic Accessibility : Lack of direct data on the target compound necessitates further studies on its synthesis and purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.